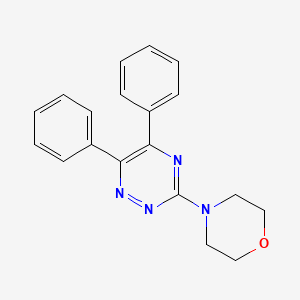

4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine

CAS No.:

Cat. No.: VC1724430

Molecular Formula: C19H18N4O

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18N4O |

|---|---|

| Molecular Weight | 318.4 g/mol |

| IUPAC Name | 4-(5,6-diphenyl-1,2,4-triazin-3-yl)morpholine |

| Standard InChI | InChI=1S/C19H18N4O/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)21-22-19(20-17)23-11-13-24-14-12-23/h1-10H,11-14H2 |

| Standard InChI Key | XAYFWWVZSYKDIS-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

| Canonical SMILES | C1COCCN1C2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structure

Molecular Characteristics

4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine is classified as a tertiary amino compound and a dialkylarylamine. It belongs to the broader category of organonitrogen compounds, which play significant roles in various biochemical and pharmaceutical applications. The compound features a 1,2,4-triazine heterocyclic core, with two phenyl substituents at positions 5 and 6, and a morpholine group attached at position 3.

Chemical Identifiers

The compound is registered in multiple chemical databases with the following identifiers:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₄O |

| Molecular Weight | 318.4 g/mol |

| SMILES Notation | c1ccc(-c2nnc(N3CCOCC3)nc2-c2ccccc2)cc1 |

| InChIKey | XAYFWWVZSYKDIS-UHFFFAOYSA-N |

| PubChem CID | 2842253 |

| LogP | 3.04 |

Table 1: Chemical identifiers of 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine

Physical and Chemical Properties

Structural Features

The 1,2,4-triazine ring in this compound serves as an electron-deficient heterocycle, making it susceptible to nucleophilic substitution reactions. The presence of two phenyl groups at the 5 and 6 positions contributes to the compound's hydrophobicity, while the morpholine group at position 3 introduces a more hydrophilic element, potentially enhancing the compound's solubility in polar solvents .

Spectroscopic Properties

While specific spectroscopic data for 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine is limited in the available literature, X-ray crystallographic analysis has been performed on this compound, confirming its structural arrangement . The characterization of similar compounds typically involves techniques such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass spectrometry

-

Infrared spectroscopy

-

X-ray diffraction analysis

These methods collectively provide comprehensive structural confirmation for 1,2,4-triazine derivatives.

Synthesis Methods

Conventional Synthetic Routes

The synthesis of 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine can be approached through various methods based on documented syntheses of similar compounds. One potential route involves nucleophilic substitution reactions on the 1,2,4-triazine scaffold.

The synthesis of related 5-(aryl/alkyl)amino-1,2,4-triazines has been reported through solvent-free conditions, which could potentially be adapted for the synthesis of 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine . This method involves:

-

Formation of the 5,6-diphenyl-1,2,4-triazine core

-

Nucleophilic substitution with morpholine at position 3

Green Synthesis Approaches

Recent advancements in green chemistry have led to the development of environmentally friendly methods for synthesizing 1,2,4-triazine derivatives. A solvent-free synthesis approach has been documented for similar compounds, offering several advantages :

-

Elimination of organic solvents

-

Reduced waste production

-

Higher atom economy

-

Operational simplicity

-

Lower E-factor (environmental impact factor)

These solvent-free conditions typically involve direct reactions between the triazine precursor and the morpholine component without additional solvents or with minimal catalyst use .

Reaction Mechanism

Nucleophilic Substitution

The formation of 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine likely proceeds through a nucleophilic substitution mechanism. Based on studies of similar compounds, the reaction pathway can be described as follows:

-

The electron-deficient 1,2,4-triazine ring undergoes nucleophilic attack by the nitrogen atom of morpholine

-

Formation of a resonance-stabilized intermediate

-

Elimination of the leaving group (such as chloride or cyano group)

-

Formation of the final 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine product

This mechanism is supported by studies on related compounds where the nucleophilic ipso-substitution into the triazine aromatic ring is facilitated by electron-withdrawing groups that create electron deficiency in the ring .

Structural Characterization

X-ray Crystallography

| Structural Feature | Effect on Activity |

|---|---|

| Indole substitution at position 3 | Enhances potency as GPR84 antagonist |

| Aryl substituents at positions 5 and 6 | Size-dependent activity; smaller substituents generally preferred |

| Morpholine substitution | Improves solubility and pharmacokinetic properties |

Table 2: Structure-activity relationships observed in related 1,2,4-triazine derivatives

Drug Metabolism and Pharmacokinetics

Coordination Chemistry

Metal Complex Formation

Related 5,6-diphenyl-1,2,4-triazine derivatives have demonstrated the ability to form complexes with metal ions. Research has shown that 3-hydrazino-5,6-diphenyl-1,2,4-triazine, which shares the diphenyl triazine core with our compound of interest, can form novel hydrazone ligands that coordinate with Cu(II) and Zn(II) metal ions .

These metal complexes exhibit various structural geometries:

-

Cu(II) complexes typically form octahedral structures

-

Zn(II) complexes generally adopt tetrahedral arrangements

The coordination typically occurs through nitrogen atoms in the triazine ring, highlighting the potential of 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine to serve as a ligand in coordination chemistry applications .

Future Research Directions

Synthetic Optimization

Future research on 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine could focus on:

-

Development of more efficient and environmentally friendly synthesis methods

-

Exploration of catalytic approaches to improve reaction yields

-

Investigation of one-pot synthesis strategies to reduce the number of isolation and purification steps

Biological Evaluation

Given the biological activities observed in related compounds, comprehensive biological evaluation of 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine could explore:

-

Potential antimicrobial and antiparasitic activities

-

Anti-inflammatory properties through GPR84 antagonism

-

Structure modifications to enhance specific biological activities

-

Detailed pharmacokinetic and pharmacodynamic studies

Material Science Applications

The ability of related compounds to form metal complexes suggests potential applications in material science:

-

Development of metal-organic frameworks

-

Creation of novel catalytic systems

-

Design of sensing materials for metal ion detection

-

Investigation of photophysical properties for potential optoelectronic applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume